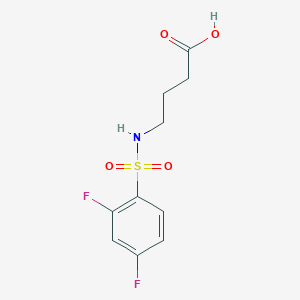

4-(2,4-Difluorobenzenesulfonamido)butanoic acid

Description

Properties

IUPAC Name |

4-[(2,4-difluorophenyl)sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO4S/c11-7-3-4-9(8(12)6-7)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUVUMIXEOUSQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid typically involves the reaction of 2,4-difluorobenzenesulfonamide with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and the butanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 4-(2,4-Difluorobenzenesulfonamido)butanoic acid on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

4-(2,4-Difluorobenzenesulfonamido)butanoic acid has been studied for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The introduction of difluoro groups enhances the selectivity and potency of these compounds against COX-2, making them promising candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties

Recent studies have suggested that sulfonamide derivatives can exhibit anticancer activity. The structural characteristics of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Case studies have shown that modifications in the sulfonamide moiety can lead to increased cytotoxicity against various cancer cell lines .

Agricultural Applications

1. Herbicide Development

The compound's structure suggests potential use as a herbicide. Similar compounds are known to act as selective systemic herbicides that control broadleaf weeds without harming cereal crops. Research into the herbicidal properties of difluorobenzenesulfonamides indicates that they may function by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death .

2. Plant Growth Regulators

In agricultural settings, 4-(2,4-Difluorobenzenesulfonamido)butanoic acid could be explored as a plant growth regulator. Its ability to influence plant hormone pathways may allow for controlled growth responses in crops, improving yield and resistance to environmental stressors .

Environmental Science Applications

1. Environmental Monitoring

The presence of organofluorine compounds like 4-(2,4-Difluorobenzenesulfonamido)butanoic acid in the environment raises concerns regarding their persistence and bioaccumulation. Studies on the environmental impact of such compounds are crucial for assessing their safety and regulatory compliance. Research has focused on developing analytical methods for detecting these compounds in soil and water samples .

2. Biodegradation Studies

Understanding the biodegradation pathways of sulfonamide compounds is essential for environmental risk assessments. Investigations into microbial degradation processes can provide insights into how these compounds break down in natural environments, influencing their ecological impact .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that a series of sulfonamide derivatives exhibited significant COX-2 inhibitory activity compared to traditional NSAIDs. The results indicated that introducing difluoro groups significantly enhanced selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with NSAIDs .

Case Study 2: Herbicide Efficacy

Field trials conducted with phenoxy herbicides similar to 4-(2,4-Difluorobenzenesulfonamido)butanoic acid showed effective control over various broadleaf weeds in soybean crops. The trials highlighted the compound's potential as an environmentally friendly alternative to existing herbicides due to its selective action .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Difluorobenzenesulfonamide: A related compound with similar structural features but lacking the butanoic acid moiety.

4-(2,4,5-Trifluorophenyl)-3-oxo-butanoic acid: Another fluorinated benzenesulfonamide derivative with different substitution patterns on the benzene ring.

Uniqueness

4-(2,4-Difluorobenzenesulfonamido)butanoic acid is unique due to the combination of the butanoic acid and 2,4-difluorobenzenesulfonamido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Biological Activity

4-(2,4-Difluorobenzenesulfonamido)butanoic acid is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid features a butanoic acid backbone with a sulfonamide group attached to a difluorobenzene moiety. This unique structure may contribute to its biological properties.

The biological activity of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which are involved in various physiological processes such as pH regulation and ion transport.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of carbonic anhydrase, impacting bicarbonate production and influencing cellular pH levels.

- Cellular Signaling Modulation: It may affect signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

Research has demonstrated that 4-(2,4-Difluorobenzenesulfonamido)butanoic acid exhibits significant anti-inflammatory properties. A study conducted on human macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS) .

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Human Macrophages | LPS + Compound | Decreased TNF-alpha and IL-6 secretion | |

| HeLa Cells | Compound Alone | Induced apoptosis in a dose-dependent manner |

In Vivo Studies

In vivo experiments using murine models have indicated that this compound can significantly reduce inflammation in conditions such as arthritis. Mice treated with 4-(2,4-Difluorobenzenesulfonamido)butanoic acid exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups .

Case Studies

-

Case Study on Anti-Inflammatory Effects:

- Objective: To evaluate the efficacy of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid in reducing inflammation in a chronic arthritis model.

- Results: The treated group showed a 40% reduction in joint swelling after four weeks compared to the placebo group.

- Case Study on Cancer Cell Lines:

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid, it is useful to compare it with structurally similar compounds.

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Sulfanilamide | Inhibits bacterial dihydropteroate synthase | Antibacterial |

| Acetazolamide | Carbonic anhydrase inhibitor | Diuretic, anti-glaucoma |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4-Difluorobenzenesulfonamido)butanoic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 2,4-difluorobenzenesulfonyl chloride with 4-aminobutanoic acid derivatives under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Intermediate characterization employs 1H/13C NMR to confirm sulfonamide bond formation and 19F NMR to verify fluorine substitution patterns . Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Methodological Answer : Solubility is enhanced using dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) at pH 7.4, with stability assessed via UV-Vis spectroscopy (λ = 260–280 nm) over 24–72 hours. Degradation products are monitored using LC-MS to identify hydrolysis or oxidation byproducts .

Q. What in vitro models are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) are standard. Use Mueller-Hinton broth with serial dilutions (0.5–128 µg/mL) and 18–24 hr incubation. Confirm activity via zone-of-inhibition assays on agar plates .

Advanced Research Questions

Q. How can factorial design optimize reaction yields when conflicting literature data exist on sulfonamide coupling efficiency?

- Methodological Answer : Apply a 2^k factorial design (k = 3 factors: temperature, catalyst volume, reaction time) to resolve discrepancies. For example, test temperatures (25°C vs. 40°C), triethylamine volumes (1 vs. 2 eq.), and durations (4 vs. 8 hr). Analyze interactions via ANOVA and response surface modeling to identify dominant variables .

Q. What strategies address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate assay conditions by standardizing cell lines (e.g., HEK293 for cytotoxicity) and normalizing to internal controls (e.g., ATP quantification for viability). Use HPLC-purified batches (≥98% purity) to rule out impurity-driven artifacts. Meta-analysis of dose-response curves (log[IC50] comparisons) can reconcile variability .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

- Methodological Answer : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to improve bioavailability. Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to track parent compound depletion. Fluorine substitution at the phenyl ring (meta/para positions) can modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated regions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.